
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is not yet fully understood. However, it has been suggested that N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, it has been reported that N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Furthermore, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been reported to inhibit the migration and invasion of cancer cells, which are important processes in cancer progression.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been found to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations associated with the use of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine in lab experiments. For example, the mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine on normal cells and tissues are not yet fully understood, which can limit its use in certain research applications.
Future Directions
There are several future directions for the research on N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine. One potential area of research is the development of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine and its effects on normal cells and tissues. Furthermore, the development of new synthetic methods for N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine and its derivatives can lead to the discovery of new biological activities and applications. Overall, the research on N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has shown promising results and has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine involves the reaction of 2-(4-methylphenyl)quinazolin-4-amine with furfural in the presence of acetic acid and sodium acetate. This reaction leads to the formation of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine as a yellow solid with a molecular weight of 329.4 g/mol. The purity of the synthesized N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been reported to possess antiviral activity against the human immunodeficiency virus (HIV). Furthermore, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNAJYDTXTSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
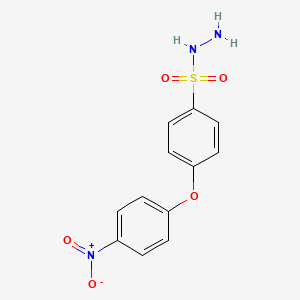
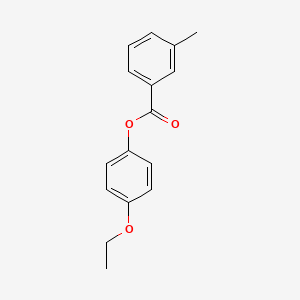
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)
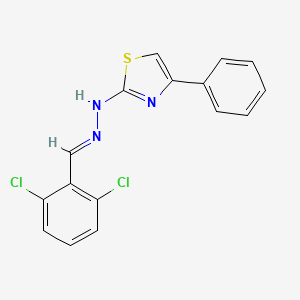
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
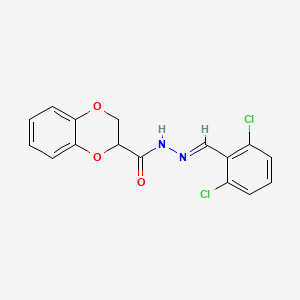
![4-[(3-benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5800582.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
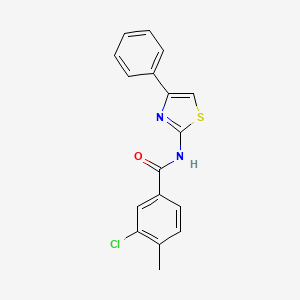
![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
